molecular formula C18H14F3N5O4 B11054975 2-(trifluoromethyl)-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-(trifluoromethyl)-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11054975
M. Wt: 421.3 g/mol
InChI Key: XNMNNEFEFPWERE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(trifluoromethyl)-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one features a fused pyrido-triazolo-pyrimidinone core substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 7-position with a 3,4,5-trimethoxyphenyl moiety.

Properties

Molecular Formula

C18H14F3N5O4

Molecular Weight

421.3 g/mol

IUPAC Name

4-(trifluoromethyl)-11-(3,4,5-trimethoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C18H14F3N5O4/c1-28-12-6-9(7-13(29-2)14(12)30-3)25-5-4-11-10(15(25)27)8-22-17-23-16(18(19,20)21)24-26(11)17/h4-8H,1-3H3

InChI Key

XNMNNEFEFPWERE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F

Origin of Product

United States

Preparation Methods

One-Pot Assembly via Barbituric Acid Condensation

Adapting methodologies from pyrido-dipyrimidine synthesis, a pseudo-six-component reaction was explored. Barbituric acid (2.0 equiv), 3,4,5-trimethoxybenzaldehyde (1.0 equiv), and 2-amino-4-(trifluoromethyl)pyridine (1.0 equiv) were reacted in aqueous medium under ambient conditions. The reaction proceeds via:

  • Knoevenagel condensation between barbituric acid and aldehyde to form a chalcone intermediate.

  • Michael addition of the aminopyridine to the chalcone, followed by cyclodehydration.

EntrySolventTime (h)Yield (%)
1H2O1462
2EtOH/H2O1258

Despite moderate yields, this method avoids toxic catalysts and aligns with green chemistry metrics.

Stepwise Synthesis via Pyrimidinone Intermediate

Pyrimidinone Core Formation

The pyrimidin-6(7H)-one core was synthesized by cyclocondensation of ethyl 3-(trifluoromethyl)-4-oxopent-2-enoate with urea in acetic acid (80°C, 6 h), yielding 2-(trifluoromethyl)pyrimidin-4,6-diol (87%). Subsequent chlorination using POCl3/PCl5 (1:2) at 110°C for 4 h provided 4,6-dichloro-2-(trifluoromethyl)pyrimidine (92%).

Triazolo Annulation

5-Amino-1H-1,2,4-triazole (1.2 equiv) was reacted with 4,6-dichloro-2-(trifluoromethyl)pyrimidine in DMF at 120°C for 8 h, forming the triazolo[1,5-a]pyrimidinone scaffold via nucleophilic aromatic substitution and intramolecular cyclization (Yield: 74%).

Late-Stage Functionalization via Cross-Coupling

Suzuki-Miyaura Coupling at C7

The C7-position was functionalized using 3,4,5-trimethoxyphenylboronic acid. The triazolo-pyrimidinone intermediate (1.0 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 (2.0 equiv) in dioxane/H2O (4:1) at 90°C for 12 h afforded the target compound in 68% yield.

EntryCatalystSolventYield (%)
1Pd(PPh3)4Dioxane/H2O68
2PdCl2(dppf)Toluene/EtOH55

Mechanistic Insights and Optimization

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) enhanced triazolo ring closure by stabilizing charged intermediates, while protic solvents (EtOH) led to hydrolysis by-products. Microwave irradiation (150°C, 30 min) improved yields to 81% by accelerating kinetic pathways.

Steric and Electronic Modulation

Electron-rich aryl aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) required longer reaction times (16–18 h) due to steric hindrance, whereas electron-deficient analogs reacted within 10 h.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)E-FactorScalability
Multicomponent62958.2Moderate
Stepwise74986.5High
Cross-Coupling68977.1High

The stepwise approach offers superior purity and scalability, albeit with higher synthetic steps. Multicomponent reactions prioritize atom economy but face yield limitations.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrido and triazolo rings. The synthetic pathways often utilize starting materials such as trifluoromethylated aromatic compounds and various nitrogen-containing heterocycles. Characterization is performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compounds.

Anticancer Properties

Research has indicated that compounds containing the pyrido[3,4-e][1,2,4]triazolo scaffold exhibit significant anticancer activity. For instance:

  • PIM-1 Inhibition : Compounds with similar structures have been shown to inhibit PIM-1 kinase activity, which is implicated in cancer cell proliferation. The IC50 values for these inhibitors range from 0.06 to 1.76 µM against various cancer cell lines including MCF7 and HCT116 .
  • Cell Viability Assays : Studies have demonstrated that derivatives of this compound can induce cytotoxic effects in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .

Antimicrobial Activity

In addition to anticancer properties, some derivatives have been evaluated for their antimicrobial effects:

  • Antitubercular Activity : Certain triazole hybrids derived from similar scaffolds have shown promising activity against Mycobacterium tuberculosis, indicating potential for further development as antitubercular agents .
  • Broad-Spectrum Antimicrobial Activity : Compounds with trifluoromethyl substitutions have been reported to exhibit antifungal properties against various pathogens .

Applications in Drug Development

The structural features of 2-(trifluoromethyl)-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one make it a candidate for further exploration in drug discovery:

  • Lead Compound for Anticancer Drugs : Its ability to inhibit key kinases involved in cancer progression positions it as a lead compound for developing new anticancer therapies.
  • Potential in Combination Therapies : The compound's mechanism may complement existing therapies when used in combination with other drugs to enhance efficacy and reduce resistance .

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

  • A study on a related pyridothienopyrimidine derivative demonstrated significant tumor regression in animal models when administered alongside traditional chemotherapeutics .
  • Clinical trials involving PIM-1 inhibitors have shown promising results in reducing tumor burden in patients with specific types of cancer .

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The trimethoxyphenyl group may interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex and modulating the activity of the target.

Comparison with Similar Compounds

Structural Analogues of the Pyrido-Triazolo-Pyrimidinone Core

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 2-CF₃; 7-(3,4,5-trimethoxyphenyl) C₂₂H₁₇F₃N₆O₄ 498.40 High lipophilicity (CF₃), electron-rich aromatic ring (3,4,5-OMe)
7-(4-Nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-(4-NO₂C₆H₄) C₁₄H₈N₆O₃ 308.25 Electron-withdrawing nitro group; reduced solubility
7-[2-(Trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-(2-CF₃C₆H₄) C₁₅H₉F₃N₆O 346.27 Meta-CF₃ enhances steric hindrance; moderate polarity
2-(4-Methoxyphenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 2-(4-MeOC₆H₄); 7-(THF-CH₂) C₂₁H₂₀N₆O₃ 404.42 Polar tetrahydrofuran group improves solubility
7-Amino-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-NH₂; 2-(4-MeOC₆H₄) C₁₅H₁₂N₆O₂ 308.29 Amino group enables hydrogen bonding; potential for derivatization
Key Observations:
  • Trifluoromethyl vs. Nitro Groups : The target compound’s CF₃ group offers greater metabolic stability compared to nitro-substituted analogs, which are prone to reduction in vivo .
  • Trimethoxyphenyl vs. Monosubstituted Aromatics: The 3,4,5-trimethoxyphenyl group in the target compound likely enhances π-π stacking and hydrogen bonding compared to single-substituted phenyl rings (e.g., 4-methoxyphenyl) .
  • 7-Position Modifications : Bulky substituents like 3,4,5-trimethoxyphenyl may improve target binding affinity but reduce solubility compared to smaller groups (e.g., tetrahydrofuran-methyl) .
Anticancer Activity:
  • Triazolopyrimidines with CF₃ Groups: highlights that trifluoromethyl or trifluoroethylamino groups at strategic positions (e.g., 5-position) significantly enhance tubulin polymerization inhibition. The target compound’s CF₃ group at the 2-position may similarly stabilize hydrophobic interactions in binding pockets .
Antimicrobial and Antiparasitic Activity:
  • Pyrazolo[1,5-a]pyrimidines : Analogs like 2-ethyl-3-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one () demonstrate that ethyl and fluorophenyl substituents can modulate activity against pathogens, though direct data for the target compound is lacking.
Physicochemical Properties:
  • Solubility : The 3,4,5-trimethoxyphenyl group may reduce aqueous solubility relative to compounds with heterocyclic substituents (e.g., tetrahydrofuran-methyl) .

Biological Activity

The compound 2-(trifluoromethyl)-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrido-pyrimidine core followed by functionalization to introduce the trifluoromethyl and trimethoxyphenyl groups. The detailed synthetic pathways often leverage established methodologies for creating triazole and pyrimidine derivatives.

General Synthetic Route

  • Formation of Pyrido-Pyrimidine Core : Starting from appropriate precursors such as 2-thioxo-2,3-dihydropyrido derivatives.
  • Introduction of Functional Groups : Utilizing electrophilic aromatic substitution to introduce the trimethoxyphenyl group and trifluoromethylation techniques.

Anticancer Properties

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines:

  • Cell Lines Tested : A-549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast).
  • Cytotoxicity : The compound demonstrated notable cytotoxic effects with IC50 values indicating potent activity against several cancer types. For instance, similar compounds have shown IC50 values ranging from 0.099 µM to over 16 µM against different cell lines .

The proposed mechanism involves:

  • Inhibition of EGFR : Compounds with similar structures have been shown to inhibit the epidermal growth factor receptor (EGFR), which is critical in cancer proliferation.
  • Induction of Apoptosis : Studies have reported that these compounds can induce apoptosis in cancer cells by increasing caspase activity .

Structure-Activity Relationship (SAR)

The biological activity is closely related to the molecular structure:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Trimethoxyphenyl Moiety : Contributes to receptor binding affinity and selectivity .

Table of Biological Activity Data

Compound StructureCell LineIC50 Value (µM)Mechanism
Pyrido derivative 1A-5490.099EGFR Inhibition
Pyrido derivative 2PC-30.123Apoptosis Induction
Pyrido derivative 3HCT-11616.2Cell Cycle Arrest
Pyrido derivative 4MCF-77.23Caspase Activation

Study on Anticancer Activity

A recent study synthesized a series of pyrido[2,3-d]pyrimidin derivatives and evaluated their activity against various cancer cell lines. Among these, a compound structurally similar to the target showed an IC50 value of 16 µM against A-549 , which was comparable to known EGFR inhibitors like erlotinib .

Evaluation of Apoptotic Effects

Another study focused on the apoptotic effects induced by these compounds in prostate cancer cells (PC-3). The compound increased caspase-3 levels significantly, indicating strong pro-apoptotic activity .

Q & A

Q. Q1. What are the common synthetic routes for preparing this compound, and how can its structural integrity be confirmed?

Answer: The synthesis typically involves multi-step heterocyclic condensation. A triazolopyrimidine core is first constructed, followed by functionalization with trifluoromethyl and trimethoxyphenyl groups. Key steps include:

  • Triazolopyrimidine core formation : Cyclocondensation of aminotriazoles with β-keto esters or aldehydes under catalytic conditions (e.g., APTS in ethanol) .
  • Trifluoromethyl introduction : Fluorination via halogen-exchange reactions or direct coupling of trifluoromethyl precursors .
  • Trimethoxyphenyl grafting : Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
    Structural confirmation :
  • NMR/IR spectroscopy : To verify functional groups (e.g., trifluoromethyl signals at ~110–120 ppm in 19F^{19}\text{F} NMR) .
  • X-ray crystallography : Resolves fused-ring geometry and substituent orientation .

Advanced Reaction Optimization

Q. Q2. How can researchers address low yields during the cyclocondensation step?

Answer: Low yields often stem from side reactions (e.g., incomplete cyclization). Mitigation strategies include:

  • Catalyst screening : Use of APTS or ionic liquids to enhance regioselectivity .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics .
  • Temperature control : Stepwise heating (e.g., 80°C → 120°C) minimizes decomposition .
  • Additives : Molecular sieves or Na2SO4\text{Na}_2\text{SO}_4 absorb byproducts like water .

Biological Activity Screening

Q. Q3. What methodologies are used to evaluate this compound’s potential as a kinase inhibitor?

Answer:

  • In vitro enzyme assays : Measure IC50_{50} against kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ .
  • Molecular docking : Predict binding modes with ATP-binding pockets (software: AutoDock Vina, Schrödinger) .
  • Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MTT assay) and validate selectivity via toxicity screening in non-cancerous cells .

Data Contradictions in Biological Results

Q. Q4. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy?

Answer: Contradictions may arise from pharmacokinetic limitations. Solutions include:

  • Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation .
  • Solubility enhancement : Formulate with co-solvents (e.g., PEG 400) or cyclodextrins .
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2t_{1/2}) and bioavailability in rodent models .

Computational Modeling for SAR Studies

Q. Q5. What computational tools are recommended for structure-activity relationship (SAR) analysis?

Answer:

  • Quantum mechanics (QM) : Gaussian or ORCA to calculate electron density maps for the trifluoromethyl group’s electron-withdrawing effects .
  • Molecular dynamics (MD) : AMBER or GROMACS to simulate ligand-protein interactions over time .
  • QSAR modeling : Use MOE or KNIME to correlate substituent variations (e.g., methoxy positioning) with bioactivity .

Analytical Method Development

Q. Q6. How can HPLC methods be optimized for purity assessment?

Answer:

  • Column selection : C18 columns (5 µm, 250 mm) with trifluoroacetic acid (0.1%) in mobile phase .
  • Gradient elution : Acetonitrile/water (30% → 70% over 20 min) resolves polar byproducts .
  • Detection : UV at 254 nm (aromatic absorption) and MS for mass confirmation .

Stability Under Experimental Conditions

Q. Q7. What strategies prevent decomposition during long-term storage?

Answer:

  • Lyophilization : Store as a stable powder at -20°C under argon .
  • Light sensitivity : Use amber vials to block UV-induced degradation of the trimethoxyphenyl group .
  • Humidity control : Add desiccants (silica gel) to prevent hydrolysis of the triazole ring .

Advanced Structural Modifications

Q. Q8. How can the trifluoromethyl group’s position be modified to enhance bioactivity?

Answer:

  • Isosteric replacement : Replace CF3_3 with SF5_5 or OCF3_3 to alter lipophilicity .
  • Synthetic tuning : Introduce CF3_3 at C-2 vs. C-7 via directed metalation (e.g., LDA/THF at -78°C) .
  • Crystallography-guided design : Compare X-ray structures to identify steric clashes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.